
P-Anisic(5-nitrosalicylideneamino)hydrazide
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Overview
Description
P-Anisic(5-nitrosalicylideneamino)hydrazide: is a chemical compound with the molecular formula C15H13N3O5 and a molecular weight of 315.288 g/mol . This compound is known for its unique structure, which includes both anisic and nitrosalicylideneamino groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-Anisic(5-nitrosalicylideneamino)hydrazide typically involves the condensation reaction between p-anisic acid hydrazide and 5-nitrosalicylaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: P-Anisic(5-nitrosalicylideneamino)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
P-Anisic(5-nitrosalicylideneamino)hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of P-Anisic(5-nitrosalicylideneamino)hydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- P-Anisic acid hydrazide
- 5-Nitrosalicylaldehyde
- P-Anisic acid
Comparison: P-Anisic(5-nitrosalicylideneamino)hydrazide is unique due to its combined structural features of anisic and nitrosalicylideneamino groups. This dual functionality provides it with distinct chemical reactivity and biological activity compared to its individual components .
Properties
Molecular Formula |
C15H13N3O5 |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-5-2-10(3-6-13)15(20)17-16-9-11-8-12(18(21)22)4-7-14(11)19/h2-9,19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
FDYOQGUQCSELOI-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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